molecular formula C10H9NO2 B8307040 6-(Furan-2-yl)pyridine-2-methanol

6-(Furan-2-yl)pyridine-2-methanol

Cat. No.: B8307040
M. Wt: 175.18 g/mol
InChI Key: GGFONAMAWBCVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)pyridine-2-methanol is an organic compound that features a furan ring fused to a pyridine ring with a methanol group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)pyridine-2-methanol typically involves the reaction of furan-2-carbaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)pyridine-2-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: The major products include furan-2-carboxylic acid and pyridine-2-carboxylic acid.

    Reduction: The major products include this compound derivatives with reduced functional groups.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

6-(Furan-2-yl)pyridine-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carbaldehyde
  • Pyridine-2-carboxylic acid
  • (6-Furan-2-yl-pyridin-2-yl)amine

Uniqueness

6-(Furan-2-yl)pyridine-2-methanol is unique due to its combination of a furan ring and a pyridine ring with a methanol group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[6-(furan-2-yl)pyridin-2-yl]methanol

InChI

InChI=1S/C10H9NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-6,12H,7H2

InChI Key

GGFONAMAWBCVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CO2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.75 g of 2-furan-2-yl-6-methylpyridine 1-oxide (15.7 mmol) are dissolved in 27 ml of tetrahydrofuran. 6.65 ml of trifluoroacetic anhydride (47.1 mmol) are added to the solution cooled to 0° C. under a nitrogen atmosphere. The mixture is stirred for 12 hours at room temperature and then 25 ml of a 4N aqueous solution of sodium hydroxide are added. The tetrahydrofuran is evaporated off, the residue is taken up in a saturated aqueous solution of sodium chloride and then the mixture is extracted with chloroform. The organic phase is dried over magnesium sulfate, filtered and concentrated under vacuum. The title product is isolated by chromatography on a silica column (eluent: chloroform/ethyl acetate; 90:10). 2.03 g of a yellow oil are recovered.
Name
2-furan-2-yl-6-methylpyridine 1-oxide
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.8%

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